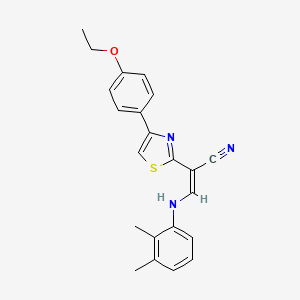

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

CAS No.: 372506-62-2

Cat. No.: VC6309555

Molecular Formula: C22H21N3OS

Molecular Weight: 375.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372506-62-2 |

|---|---|

| Molecular Formula | C22H21N3OS |

| Molecular Weight | 375.49 |

| IUPAC Name | (Z)-3-(2,3-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C22H21N3OS/c1-4-26-19-10-8-17(9-11-19)21-14-27-22(25-21)18(12-23)13-24-20-7-5-6-15(2)16(20)3/h5-11,13-14,24H,4H2,1-3H3/b18-13- |

| Standard InChI Key | OUBDDWXTDWYPAU-AQTBWJFISA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N |

Introduction

Chemical Identification and Structural Properties

Molecular Identity

The compound is systematically named (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, with the CAS registry number 372506-62-2. Its IUPAC name reflects the stereochemistry (Z-configuration), substitution patterns on the phenyl rings, and the acrylonitrile functional group. The structural formula is represented by the SMILES string CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N, which highlights the ethoxyphenyl-thiazole backbone and the dimethylphenylamino-acrylonitrile side chain.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 375.49 g/mol | |

| IUPAC Name | (Z)-3-(2,3-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

| InChIKey | OUBDDWXTDWYPAU-AQTBWJFISA-N | |

| Solubility | Not available |

Structural Features

The molecule comprises three distinct regions:

-

Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-position is substituted with a 4-ethoxyphenyl group, introducing electron-donating ethoxy functionality.

-

Acrylonitrile Side Chain: A propenenitrile group attached to the thiazole’s 2-position, stabilized in the Z-configuration by intramolecular interactions. The α-carbon is linked to a 2,3-dimethylphenylamino group, enhancing steric bulk and potential π-π stacking capabilities .

-

Substituent Effects: The 4-ethoxyphenyl group may enhance lipophilicity and membrane permeability, while the dimethylphenyl moiety could influence binding affinity to biological targets, as seen in structurally related pharmaceuticals like mefenamic acid .

Synthesis and Manufacturing

Synthetic Routes

While explicit details for this compound are scarce, its synthesis likely follows established protocols for thiazole derivatives. Two plausible approaches include:

Hantzsch Thiazole Synthesis

This classical method involves the condensation of α-haloketones with thioamides. For this compound, a 4-ethoxyphenyl-substituted thioamide could react with a brominated acrylonitrile precursor to form the thiazole core. Subsequent Friedel-Crafts acylation or nucleophilic aromatic substitution might introduce the dimethylphenylamino group.

Knoevenagel Condensation

As demonstrated for analogous heteroaryl-acrylonitriles , the acrylonitrile side chain could form via base-catalyzed condensation between a thiazole-2-carbaldehyde and (2,3-dimethylphenyl)acetonitrile. Triethylamine (TEA) in ethanol is a common catalyst, yielding the Z-isomer predominantly due to steric and electronic effects .

Purification and Yield

Crystallization from ethanol or methanol is typically employed to isolate the final product, with yields averaging 60–70% for similar reactions . Purity is confirmed via high-performance liquid chromatography (HPLC), though specific chromatographic conditions for this compound remain unreported.

Structural Characterization and Analytical Data

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

-NMR would reveal singlets for the thiazole protons (δ 7.5–8.5 ppm), a triplet for the ethoxy group’s methylene (δ 1.3–1.5 ppm), and aromatic signals for the dimethylphenyl group (δ 6.8–7.2 ppm) .

-

The acrylonitrile’s olefinic proton typically appears as a singlet near δ 8.5 ppm, as observed in structurally related compounds .

-

-

Mass Spectrometry (MS):

X-ray Crystallography

Although no crystal structure exists for this compound, analogous thiazole-acrylonitriles exhibit planar thiazole rings with dihedral angles <20° relative to adjacent aromatic groups . Weak C–H⋯N hydrogen bonds and π-π stacking (interplanar distances ~3.8 Å) likely stabilize the crystal lattice .

Pharmacokinetics and Toxicity Considerations

Metabolism

Hepatic cytochrome P450 enzymes likely oxidize the ethoxy group to a hydroxylated metabolite, followed by glucuronidation. The dimethylphenyl ring may undergo demethylation, analogous to mefenamic acid’s metabolism .

Toxicity Profile

No toxicity data are available, but acrylonitrile metabolites (e.g., cyanide) pose theoretical risks. Preclinical studies are essential to evaluate hepatotoxicity and genotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume